1-(2-Aminoethyl)2,5-dimethylpyrrole
Description
Properties
Molecular Formula |
C8H14N2 |
|---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)ethanamine |
InChI |
InChI=1S/C8H14N2/c1-7-3-4-8(2)10(7)6-5-9/h3-4H,5-6,9H2,1-2H3 |
InChI Key |
KRDXTPPEAIDAQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1CCN)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Groups
1-(2-Aminoethyl)-2,5-dimethylpyrrole differs from other 2,5-dimethylpyrrole derivatives primarily in its aminoethyl side chain. Key analogs include:
- Substituent Effects: The aminoethyl group provides a nucleophilic site for conjugation, distinguishing it from aryl-substituted analogs (e.g., bromophenyl or methoxyphenyl derivatives), which are typically used as rigid aromatic intermediates. Bromophenyl derivatives exhibit enhanced electronic density due to the bromine atom, improving reactivity in cross-coupling reactions . Methoxy/ethoxy groups on aryl rings may influence solubility and electronic properties but lack the amino group’s reactivity .
Physical and Chemical Properties
- Solubility: The 2,5-dimethylpyrrole group enhances solubility in organic solvents, as seen in polymer derivatives . The aminoethyl group may further improve water solubility compared to aryl-substituted analogs.
- Storage: Bromophenyl derivatives require cold storage for stability, whereas 1-(2-aminoethyl)-2,5-dimethylpyrrole is stable at room temperature during synthesis .
Preparation Methods
Paal-Knorr Pyrrole Synthesis with Subsequent Functionalization
The Paal-Knorr reaction, employing 2,5-hexanedione and ammonia or amines, is a cornerstone for pyrrole synthesis. For 1-(2-aminoethyl)-2,5-dimethylpyrrole, a modified approach involves:
-
Pyrrole Ring Formation :
Reacting 2,5-hexanedione (0.04 mol) with ammonium acetate in acetic acid under reflux yields 2,5-dimethylpyrrole. -
Side-Chain Introduction :
Alkylation of the pyrrole nitrogen with 2-bromoethylamine hydrobromide in the presence of a base (e.g., sodium methoxide) in methanol at 65°C for 3 hours introduces the aminoethyl group.
Key Data :
Reductive Amination of Nitroethyl Precursors
A nitro-to-amine reduction strategy, as exemplified in CA1047041A for analogous compounds, involves:
-
Nitroethyl Intermediate Synthesis :
Reacting 2,5-dimethylpyrrole with 2-nitroethyl bromide under basic conditions to form 1-(2-nitroethyl)-2,5-dimethylpyrrole. -
Catalytic Hydrogenation :
Hydrogenation using Raney nickel (150 g) under high-pressure H₂ (145 kg/cm²) in ethanol at 100°C for 5 hours reduces the nitro group to an amine.
Key Data :
Direct Condensation Using Aminoethylamine
A one-pot condensation of 2,5-hexanedione (5.5 g, 0.04 mol) with 1,2-diaminoethane in refluxing toluene (12 hours) forms the target compound via cyclodehydration. Acidic workup (HCl) isolates the product as a hydrochloride salt.
Optimization Insight :
-
Solvent Choice : Dimethylformamide (DMF) increases reaction rate but complicates purification.
-
Stoichiometry : A 1:1.2 molar ratio of diketone to diamine minimizes dimerization.
Analytical Validation and Characterization
Spectroscopic Confirmation
Purity Assessment
Gas chromatography (GC) with flame ionization detection (FID) reported 97.6% purity for distilled samples.
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Paal-Knorr + Alkylation | High functional group tolerance | Multi-step, moderate yields | 60–75% |
| Reductive Amination | Scalable, high purity | High-pressure equipment needed | 70–80% |
| Direct Condensation | One-pot simplicity | Competing side reactions | 50–65% |
Industrial-Scale Considerations
Solvent Recovery Systems
Catalytic Efficiency
Raney nickel reuse studies show a 15% activity drop after five cycles, necessitating periodic reactivation.
Emerging Methodologies and Research Gaps
Enzymatic Synthesis
Preliminary studies using transaminases for enantioselective amination remain unexplored for this compound.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(2-aminoethyl)-2,5-dimethylpyrrole, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via modifications of the Paal-Knorr reaction. For example, reacting 2,5-hexadione with aminoethylamine derivatives under acidic conditions can yield the pyrrole core, followed by functionalization . Alternative routes include reductive amination of 2,5-dimethylpyrrole derivatives with nitro intermediates, using catalysts like Pd/C under hydrogen gas to reduce nitro groups to amines . Key factors affecting yield include temperature control (80-100°C for Paal-Knorr), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reactants. Purity is optimized via column chromatography or recrystallization .
Q. Which spectroscopic techniques are most effective for characterizing 1-(2-aminoethyl)-2,5-dimethylpyrrole, and what key spectral features should researchers observe?
- Methodological Answer :
- IR Spectroscopy : Look for N-H stretching (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) in the aminoethyl group, as well as aromatic C-H stretches (~3100 cm⁻¹) from the pyrrole ring .
- ¹H NMR : The pyrrole ring protons appear as singlet(s) near δ 6.0–6.5 ppm, while methyl groups resonate as singlets at δ 2.2–2.5 ppm. The aminoethyl group’s NH₂ protons appear as broad signals at δ 1.5–2.0 ppm .
- Mass Spectrometry (MS) : Expect a molecular ion peak matching the molecular weight (e.g., m/z 152 for the base pyrrole structure) and fragmentation patterns corresponding to loss of methyl or aminoethyl groups .
Advanced Research Questions
Q. How can in-situ FTIR combined with DFT calculations elucidate the reaction mechanism of 1-(2-aminoethyl)-2,5-dimethylpyrrole synthesis?
- Methodological Answer : In-situ FTIR monitors real-time intermediate formation during reactions. For example, in Paal-Knorr syntheses, K-means clustering of FTIR data identifies imine (C=N stretch ~1650 cm⁻¹) and enamine (C-N stretch ~1200 cm⁻¹) intermediates . DFT calculations (e.g., B3LYP/6-31G*) model transition states and energetics, revealing that nucleophilic addition steps are rate-limiting. This combined approach clarifies discrepancies in proposed mechanisms, such as competing pathways with ethanolamine versus carbamate reagents .
Q. What are the challenges in establishing kinetic models for multi-step reactions involving 1-(2-aminoethyl)-2,5-dimethylpyrrole, and how can chemometric methods address them?
- Methodological Answer : Multi-step reactions often involve overlapping intermediates and non-linear rate laws. Chemometric methods like multivariate curve resolution (MCR) deconvolute time-resolved spectral data to isolate concentration profiles of individual species . For example, a two-step kinetic model with rate constants k₁ (nucleophilic addition) and k₂ (cyclization) can be derived using Arrhenius plots. Challenges include distinguishing isobaric intermediates and validating assumptions of pseudo-first-order conditions .
Q. How does the aminoethyl substituent influence the biological activity of 2,5-dimethylpyrrole derivatives?
- Methodological Answer : The aminoethyl group enhances hydrogen-bonding interactions with biological targets. For instance, in antimalarial studies, derivatives with aminoethyl side chains show improved binding to heme groups in Plasmodium enzymes compared to unsubstituted analogs . Structure-activity relationship (SAR) studies involve synthesizing analogs with varying chain lengths (e.g., ethyl vs. propyl) and testing inhibition of target enzymes (e.g., via IC₅₀ assays) .
Q. What computational strategies are effective for predicting the electronic properties of 1-(2-aminoethyl)-2,5-dimethylpyrrole in material science applications?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., using Gaussian 09 with M06-2X functional) calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict conductivity and optoelectronic behavior. For example, aminoethyl groups lower the HOMO-LUMO gap by 0.3–0.5 eV compared to methyl substituents, enhancing suitability for organic semiconductors . Molecular dynamics (MD) simulations further assess self-assembly tendencies in polymer matrices .
Data Contradictions and Resolution
Q. Why do studies report conflicting intermediates in Paal-Knorr syntheses of pyrrole derivatives?
- Resolution : Discrepancies arise from reagent-specific pathways. For example, 2,5-hexadione with butyl carbamate forms imine/enamine intermediates via nucleophilic addition, while ethanolamine favors hemiaminal formation due to its hydroxyl group . Researchers must validate intermediates using in-situ techniques (e.g., FTIR) and adjust solvent polarity (e.g., THF vs. ethanol) to stabilize specific species .
Methodological Tables
| Characterization Peaks | Technique | Observed Features |
|---|---|---|
| NH₂ Stretching | IR | 3300–3400 cm⁻¹ (broad) |
| Pyrrole Ring Protons | ¹H NMR | δ 6.1–6.4 ppm (singlet) |
| Molecular Ion | MS | m/z 152 (C₈H₁₂N₂) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
